REACTION_CXSMILES
|
[Co:1].[Ni:2].[N+:3]([O-:6])([O-:5])=[O:4].[Co+2].[N+:8]([O-:11])([O-:10])=[O:9]>>[N+:3]([O-:6])([O-:5])=[O:4].[Co+2:1].[N+:8]([O-:11])([O-:10])=[O:9].[Co:1].[Ni:2] |f:2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by removing an excess solution
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
This was sintered at 700° C. in a hydrogen atmosphere
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Co].[Ni]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |